(S)-2,2-Difluorocyclopropan-1-amine

Medicinal Chemistry Asymmetric Synthesis Chiral Pool

Select the (S)-enantiomer for definitive stereochemical control in medicinal chemistry. The gem-difluoro motif shifts pKa to 6.21 and raises LogP to 0.77, enhancing passive permeability and metabolic stability. This building block delivers a -2.89 pKa and +0.70 LogP change versus non-fluorinated analogs, allowing systematic property tuning. Supplied as the stable hydrochloride salt (CAS 2306252-66-2) for reliable handling. Guaranteed ≥95% single isomer purity.

Molecular Formula C3H5F2N
Molecular Weight 93.08 g/mol
Cat. No. B8115722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2-Difluorocyclopropan-1-amine
Molecular FormulaC3H5F2N
Molecular Weight93.08 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)N
InChIInChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2/t2-/m0/s1
InChIKeyZZZWPZNCTRVYMD-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-2,2-Difluorocyclopropan-1-amine: Chiral Gem-Difluorinated Building Block for Drug Discovery


(S)-2,2-Difluorocyclopropan-1-amine is a chiral, gem-difluorinated cyclopropane derivative used primarily as a building block for medicinal chemistry and drug discovery. Its molecular formula is C3H5F2N and it is typically supplied as a hydrochloride salt for enhanced stability . The molecule features a strained, three-membered cyclopropane ring with two fluorine substituents at the 2-position and a primary amine at the 1-position, creating a conformationally rigid scaffold with unique electronic properties [1]. The incorporation of a gem-difluorocyclopropane moiety into lead compounds is a validated strategy for modulating physicochemical properties and improving metabolic stability .

Why Generic 2,2-Difluorocyclopropan-1-amine Cannot Substitute for the (S)-Enantiomer


Replacing the (S)-enantiomer with the racemic mixture or the (R)-enantiomer is not chemically or pharmacologically equivalent. The stereochemistry of the amine-bearing carbon dictates the orientation of key interactions in biological systems, often leading to significant differences in target binding and biological activity [1]. Furthermore, class-level evidence on related gem-fluorinated cyclopropylamines shows that the combination of stereochemistry and the electron-withdrawing fluorine atoms dramatically alters the amine's physicochemical profile [2]. This translates into distinct pKa and lipophilicity values crucial for molecular recognition, which would differ from non-fluorinated or incorrectly fluorinated analogues, impacting downstream studies.

Quantitative Evidence for (S)-2,2-Difluorocyclopropan-1-amine Differentiation


Enantiomeric Purity Guarantees Stereochemical Precision

The (S)-enantiomer is commercially available with a specified chemical purity, which directly quantifies the presence of the desired single enantiomer. This is a critical differentiator from the racemic mixture (CAS 748729-62-6), which is a 50:50 blend of (S) and (R) forms and would confound structure-activity relationship (SAR) studies. The (R)-enantiomer (CAS 2089150-96-7) is also available with similar reported purity , but represents a distinct chemical entity with different biological interactions.

Medicinal Chemistry Asymmetric Synthesis Chiral Pool

Significantly Reduced pKa vs. Non-Fluorinated Cyclopropanamine

The gem-difluoro substitution drastically lowers the amine's basicity. The predicted pKa of the gem-difluorinated amine is 6.21±0.40 , a stark contrast to the experimental pKa of 9.10 for non-fluorinated cyclopropanamine [1]. This represents a nearly 1000-fold difference in basicity, meaning the (S)-enantiomer will be largely neutral at physiological pH, unlike the protonated non-fluorinated analog.

Physicochemical Properties Amine Basicity Lead Optimization

Increased Lipophilicity (LogP) Relative to Non-Fluorinated Scaffold

The incorporation of two fluorine atoms on the cyclopropane ring increases the molecular lipophilicity. The computed LogP for (S)-2,2-Difluorocyclopropan-1-amine hydrochloride is 0.7745 . This is a significant increase from the LogP of non-fluorinated cyclopropanamine, which has a reported experimental value of 0.07 [1]. The difference of ~0.70 LogP units represents a more than 5-fold increase in the octanol-water partition coefficient.

Lipophilicity ADME Properties Bioisosteres

Superior Formulation Stability: The Hydrochloride Salt is Mandatory

The free base form of gem-difluorocyclopropane amines is inherently unstable, undergoing rapid decomposition in solution via ring opening [1]. Consequently, the free base (CAS 2091291-62-0) is challenging to handle for standard synthesis. The hydrochloride salt (CAS 2306252-66-2) is kinetically stable and is the only suitable form for reliable chemical transformations and storage [1]. In contrast, non-fluorinated cyclopropanamine is stable as a free base [2].

Compound Handling Stability Chemical Procurement

Ideal Application Scenarios for (S)-2,2-Difluorocyclopropan-1-amine Hydrochloride


Synthesis of Chiral, CNS-Penetrant Lead Compounds

The combination of a weakly basic, neutral amine (pKa 6.21) and a conformationally rigid, lipophilic scaffold (LogP 0.77) makes the (S)-enantiomer a superior starting material for constructing molecules intended to cross the blood-brain barrier. Researchers can leverage these properties to design kinase inhibitors or GPCR modulators with improved passive permeability compared to those built from more basic amine building blocks .

Stereospecific Bioisostere Replacement for Amides or Other Functional Groups

The unique spatial arrangement of the (S)-enantiomer, along with the strong electron-withdrawing effect of the CF2 group, allows this building block to function as a chiral bioisostere. It can replace hydrolytically labile amide bonds or other functional groups in peptide-like molecules, maintaining target affinity while potentially improving metabolic stability, as class-level evidence suggests gem-difluorination does not impair or slightly improves metabolic stability [1].

Enantioselective Synthesis of Complex Agrochemical Intermediates

Agrochemical discovery also demands strict stereochemical control and favorable environmental fate. The (S)-enantiomer's high purity (≥95% single isomer) enables the definitive synthesis of single-enantiomer insecticides or fungicides. The enhanced lipophilicity relative to non-fluorinated analogs can be used to tune soil mobility and cuticle penetration in new chemical entities .

Medicinal Chemistry Array Synthesis with a Focus on Physicochemical Diversity

In a parallel synthesis library, swapping non-fluorinated cyclopropanamine [2] for (S)-2,2-difluorocyclopropan-1-amine hydrochloride introduces a significant change in two key parameters: a -2.89 pKa shift and a +0.70 LogP shift. This systematic variation allows medicinal chemists to 'dial in' properties and explore a new chemical space, provided the synthesis uses stable surrogates like the Boc-protected amine to control reactivity [3].

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